N,N-Diethyl-N-methyl-10-oxodecan-1-aminium iodide
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Overview
Description
N,N-Diethyl-N-methyl-10-oxodecan-1-aminium iodide is a chemical compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a positively charged nitrogen atom bonded to three alkyl groups and one decanone group, with an iodide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-methyl-10-oxodecan-1-aminium iodide typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-diethyl-N-methylamine with 10-bromodecan-1-one in the presence of a suitable solvent like acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with iodide salts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-methyl-10-oxodecan-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form N,N-diethyl-N-methyl-10-oxodecan-1-aminium oxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of N,N-Diethyl-N-methyl-10-oxodecan-1-aminium chloride or bromide.
Oxidation: Formation of N,N-diethyl-N-methyl-10-oxodecan-1-aminium oxide.
Reduction: Formation of N,N-diethyl-N-methyl-10-hydroxydecan-1-aminium iodide.
Scientific Research Applications
N,N-Diethyl-N-methyl-10-oxodecan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-methyl-10-oxodecan-1-aminium iodide involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N-methyl-10-oxodecan-1-aminium chloride
- N,N-Diethyl-N-methyl-10-oxodecan-1-aminium bromide
- N,N-Diethyl-N-methyl-10-hydroxydecan-1-aminium iodide
Uniqueness
N,N-Diethyl-N-methyl-10-oxodecan-1-aminium iodide is unique due to its specific combination of alkyl groups and the presence of a decanone group. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
61652-26-4 |
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Molecular Formula |
C15H32INO |
Molecular Weight |
369.32 g/mol |
IUPAC Name |
diethyl-methyl-(10-oxodecyl)azanium;iodide |
InChI |
InChI=1S/C15H32NO.HI/c1-4-16(3,5-2)14-12-10-8-6-7-9-11-13-15-17;/h15H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
TWLWPPRGANHNPC-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCCCCCCCCC=O.[I-] |
Origin of Product |
United States |
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